Acetamide, N-(2,6-dimethylphenyl)-2-(methylpropylamino)-, monohydrochloride

Oral Bioavailability First-Pass Metabolism Class Ib Antiarrhythmic Pharmacokinetics

Tocainide hydrochloride (Tonocard) is a Class Ib antiarrhythmic agent in the Vaughan Williams classification, structurally derived from lidocaine (lignocaine). Its defining pharmacological characteristic is potent sodium channel blockade with preferential interaction with the inactivated state, thereby shortening action potential duration without substantially slowing phase 0 depolarization or conduction velocity.

Molecular Formula C14H23ClN2O
Molecular Weight 270.80 g/mol
CAS No. 50295-21-1
Cat. No. B13761811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, N-(2,6-dimethylphenyl)-2-(methylpropylamino)-, monohydrochloride
CAS50295-21-1
Molecular FormulaC14H23ClN2O
Molecular Weight270.80 g/mol
Structural Identifiers
SMILESCCC[NH+](C)CC(=O)NC1=C(C=CC=C1C)C.[Cl-]
InChIInChI=1S/C14H22N2O.ClH/c1-5-9-16(4)10-13(17)15-14-11(2)7-6-8-12(14)3;/h6-8H,5,9-10H2,1-4H3,(H,15,17);1H
InChIKeyZIHDTMKKCXWIFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tocainide Hydrochloride (CAS 50295-21-1) Procurement-Relevant Specifications: Class Ib Antiarrhythmic with Differentiated Oral Pharmacokinetics


Tocainide hydrochloride (Tonocard) is a Class Ib antiarrhythmic agent in the Vaughan Williams classification, structurally derived from lidocaine (lignocaine) [1]. Its defining pharmacological characteristic is potent sodium channel blockade with preferential interaction with the inactivated state, thereby shortening action potential duration without substantially slowing phase 0 depolarization or conduction velocity [1][2]. The compound exists as two enantiomers; the R-(−) isomer demonstrates approximately 3-fold greater antiarrhythmic potency than the S-(+) isomer [3][4]. Its principal clinical differentiator is near-complete oral bioavailability (~100%), in marked contrast to lidocaine, which undergoes extensive first-pass hepatic metabolism limiting oral utility [1][5].

Why Class Ib Antiarrhythmic Substitution Fails: Pharmacokinetic, Metabolic, and Clinical Divergence of Tocainide Hydrochloride from Lidocaine and Mexiletine


Although lidocaine, mexiletine, and tocainide share a common Class Ib electrophysiological signature—sodium channel blockade with preferential binding to the inactivated state—interchanging these agents without quantitative evaluation is scientifically unsound. Lidocaine cannot be given orally due to ~35% bioavailability [1], whereas both mexiletine (~90%) and tocainide (~100%) are orally active, yet their pharmacokinetic profiles diverge sharply: tocainide exhibits approximately 10–20% plasma protein binding versus 50–70% for mexiletine, yielding substantially different free drug fractions at therapeutic doses [2][3]. Their metabolic inhibition profiles differ by more than an order of magnitude—mexiletine is a 41‑fold more potent inhibitor of CYP1A2 than tocainide (Ki 0.30 vs 12.4 mM) [4]. Clinically, only 53% of patients show concordant antiarrhythmic response between mexiletine and tocainide, demonstrating that the two lidocaine congeners cannot be used interchangeably [5]. These quantitative divergences underlie procurement decisions where precise pharmacological behavior, not merely class membership, dictates experimental or therapeutic selection.

Quantitative Differentiation Evidence for Tocainide Hydrochloride (CAS 50295-21-1) vs. Lidocaine, Mexiletine, and Other Class I Antiarrhythmics


Oral Bioavailability: Tocainide Hydrochloride Achieves ~100% Systemic Availability vs. Lidocaine 35%

Tocainide hydrochloride demonstrates near-complete oral bioavailability (~100%), directly quantified in healthy volunteers (6 subjects) where bioavailability approached 100% [1]. In direct comparative assessments within the same review, tocainide is described as 'well absorbed after oral administration' in contrast to lidocaine, which suffers extensive first-pass metabolism [2]. Lidocaine oral bioavailability is well-established at approximately 35% [3]. This difference is rooted in chemical structure: the primary amine amide linkage in tocainide resists hepatic first-pass degradation, unlike the tertiary amine of lidocaine.

Oral Bioavailability First-Pass Metabolism Class Ib Antiarrhythmic Pharmacokinetics

CYP1A2 Inhibition Potency: Tocainide Hydrochloride Exhibits 41‑Fold Weaker CYP1A2 Inhibition than Mexiletine (Ki 12.4 vs. 0.30 mM)

In a direct head-to-head in vitro study using rat hepatic microsomes induced with 3‑methylcholanthrene, the inhibition constants (Ki) for CYP1A1‑mediated ethoxyresorufin‑O‑dealkylation (EROD) were determined for mexiletine, lidocaine, and tocainide [1]. Mexiletine was a competitive inhibitor with Ki = 0.30 ± 0.02 mM, while tocainide was a noncompetitive inhibitor with Ki = 12.4 ± 0.7 mM. Lidocaine exhibited mixed inhibition with two Ki values (0.65 and 4.1 mM). The relative inhibitory potency order was mexiletine > lidocaine > tocainide. These findings were corroborated in human liver microsomal CYP1A2 studies [2].

CYP1A2 Inhibition Drug–Drug Interaction Metabolic Stability

Plasma Protein Binding: Tocainide Hydrochloride Free Fraction 80–90% vs. Mexiletine ~30% Free Fraction

Tocainide hydrochloride exhibits plasma protein binding of only 10–20% (free fraction 0.8–0.9) [1][2]. In contrast, mexiletine is 50–70% protein bound [3]. This difference results in a proportionally higher free (pharmacologically active) drug concentration for tocainide at any given total plasma level, and a lower potential for protein‑binding‑mediated drug interactions.

Plasma Protein Binding Free Drug Concentration Volume of Distribution

Clinical Antiarrhythmic Response Discordance: Only 53% Concordance Between Tocainide Hydrochloride and Mexiletine

In a comparative study of 79 patients evaluated by noninvasive monitoring or electrophysiologic testing, an equal proportion responded to mexiletine (38%) and tocainide (39%) [1]. However, concordance of response (i.e., a patient responding or failing on both agents) was only 53%. This discordance was independent of left ventricular ejection fraction, arrhythmia etiology, or method of evaluation, and demonstrates that the two agents produce clinically distinct effects despite shared Class Ib pharmacology.

Clinical Efficacy Arrhythmia Suppression Individualized Therapy

Hematological Safety Differentiation: Tocainide Hydrochloride Agranulocytosis/Neutropenia Incidence 0.18% vs. Mexiletine 0.06%

Retrospective analysis of safety data reveals a higher incidence of hematological adverse events for tocainide compared to mexiletine. Tocainide‑associated neutropenia was estimated at 0.18% in clinical use [1]. In the mexiletine compassionate use program encompassing 10,867 patients, marked leukopenia or agranulocytosis occurred in 0.06% of patients receiving mexiletine alone [2]. The approximately 3‑fold higher incidence with tocainide is a recognized factor in its restricted regulatory status.

Hematotoxicity Agranulocytosis Safety Profile

Recommended Procurement Scenarios for Tocainide Hydrochloride (CAS 50295-21-1) Based on Quantified Differentiation


Oral Antiarrhythmic Studies in Large Animal Models Requiring Complete Bioavailability Without Intravenous Dosing

For chronic ventricular arrhythmia models in conscious canines or swine where repeat oral dosing is required, tocainide hydrochloride provides near‑100% bioavailability [5], eliminating the confounding variable of incomplete absorption seen with lidocaine (35%) [6] and slightly exceeding mexiletine (~90%). This makes its plasma concentrations more predictable from dose, simplifying pharmacokinetic–pharmacodynamic modeling.

Preclinical CYP1A2 Drug–Drug Interaction Studies Where Minimal Perpetrator Effect Is Desired

When co‑administering CYP1A2 probe substrates (e.g., theophylline, caffeine, melatonin) in rodent or humanized‑liver models, tocainide hydrochloride exhibits a 41‑fold higher Ki (12.4 mM) than mexiletine (0.30 mM) [5]. This drastically reduced inhibitory potency makes it the preferred Class Ib antiarrhythmic for studies where CYP1A2‑mediated metabolic confounding must be minimized.

In Vitro Sodium Channel Pharmacology Requiring Enantiomer‑Specific Potency Calibration

The R‑(−) enantiomer of tocainide is approximately 3‑fold more potent than the S‑(+) enantiomer at blocking skeletal muscle sodium channels (IC50 tonic block ~5‑fold higher concentrations than mexiletine) [5]. Procurement of enantiopure or enantiomerically characterized tocainide hydrochloride enables precise stereospecific pharmacological benchmarking and serves as a calibration standard for structure–activity relationship (SAR) studies of novel sodium channel blockers.

Safety Pharmacology Panels Evaluating Class‑Specific Hematotoxicity: Tocainide as a Positive Control

Given the documented 0.18% incidence of neutropenia/agranulocytosis for tocainide versus 0.06% for mexiletine [5][6], tocainide hydrochloride serves as a validated positive control compound in in vitro bone marrow colony‑forming unit (CFU‑GM) assays or in vivo hematotoxicity screening, enabling detection of myelosuppressive potential of novel antiarrhythmic candidates.

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